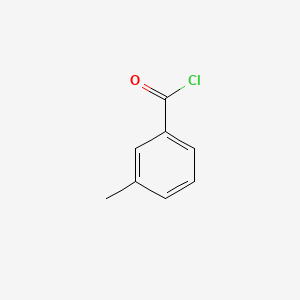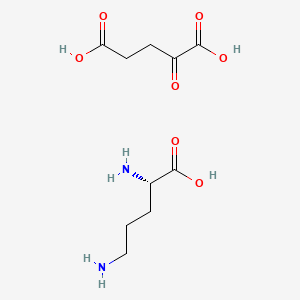
Cloruro de 3-metilbenzoílo
Descripción general
Descripción
Cloruro de m-toluilo: , también conocido como cloruro de 3-metilbenzoílo, es un compuesto orgánico con la fórmula molecular C8H7ClO. Es un líquido incoloro a amarillo pálido que se utiliza principalmente como reactivo en la síntesis orgánica. El compuesto es conocido por su eficiencia en la derivatización de aminas, lo que lo hace valioso en diversas aplicaciones analíticas y sintéticas .
Aplicaciones Científicas De Investigación
El cloruro de m-toluilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo de derivatización para el análisis de aminas mediante cromatografía líquida de alto rendimiento (HPLC).
Biología: Se emplea en la síntesis de diversos compuestos biológicamente activos.
Medicina: Se utiliza en la preparación de productos farmacéuticos e intermediarios de fármacos.
Industria: Se aplica en la producción de agroquímicos, colorantes y polímeros
Mecanismo De Acción
El mecanismo de acción principal del cloruro de m-toluilo implica el ataque nucleofílico por aminas, lo que lleva a la formación de amidas. La reacción procede a través de la formación de un intermedio tetraédrico, que luego se colapsa para liberar ácido clorhídrico y formar el producto amida. Este mecanismo se ve facilitado por la naturaleza atrayente de electrones del grupo carbonilo, que hace que el carbono carbonílico sea más susceptible al ataque nucleofílico .
Análisis Bioquímico
Biochemical Properties
It is known that benzoyl chloride derivatives can react with amines to form amides, a common reaction in biochemistry . This suggests that 3-Methylbenzoyl chloride could potentially interact with proteins and other biomolecules containing amine groups.
Molecular Mechanism
It is known that benzoyl chloride derivatives can react with amines to form amides , suggesting that 3-Methylbenzoyl chloride could potentially bind to biomolecules containing amine groups, leading to changes in their function.
Metabolic Pathways
Given its potential to form amides with amines , it is plausible that it could be involved in pathways related to protein synthesis or modification.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El cloruro de m-toluilo se sintetiza típicamente a partir del ácido m-toluico mediante una reacción con cloruro de tionilo (SOCl2). La ecuación química balanceada para esta reacción es:
C8H8O2+SOCl2→C8H7ClO+SO2+HCl
Esta reacción se lleva a cabo bajo condiciones de reflujo, a menudo en presencia de un catalizador como la dimetilformamida (DMF), que facilita la formación del cloruro de acilo .
Métodos de producción industrial: En entornos industriales, el cloruro de m-toluilo se produce utilizando métodos similares pero a mayor escala. La reacción se controla cuidadosamente para garantizar un alto rendimiento y pureza del producto. El uso de equipos y técnicas avanzados ayuda a gestionar la naturaleza exotérmica de la reacción y el manejo de subproductos peligrosos como el dióxido de azufre y el cloruro de hidrógeno .
Análisis De Reacciones Químicas
Tipos de reacciones: El cloruro de m-toluilo experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución nucleofílica: Reacciona con nucleófilos como las aminas para formar amidas.
Hidrólisis: Reacciona con agua para formar ácido m-toluico y ácido clorhídrico.
Reducción: Se puede reducir al ácido m-toluico utilizando agentes reductores.
Reactivos y condiciones comunes:
Aminas: Reacciona con aminas primarias y secundarias para formar amidas.
Agua: Reacción de hidrólisis bajo condiciones acuosas.
Agentes reductores: Como el hidruro de aluminio y litio (LiAlH4) para reacciones de reducción.
Principales productos formados:
Amidas: Formadas a partir de reacciones con aminas.
Ácido m-toluico: Formado a partir de reacciones de hidrólisis y reducción.
Comparación Con Compuestos Similares
Compuestos similares:
Cloruro de p-toluilo: Estructura similar pero con el grupo metilo en la posición para.
Cloruro de o-toluilo: Estructura similar pero con el grupo metilo en la posición orto.
Cloruro de benzoilo: Carece del grupo metilo en el anillo de benceno.
Unicidad: El cloruro de m-toluilo es único debido a la posición del grupo metilo en el anillo de benceno, lo que influye en su reactividad y los tipos de derivados que puede formar. Este isómero posicional permite la síntesis de compuestos específicos que pueden no ser fácilmente accesibles utilizando otros cloruros de toluilo .
Propiedades
IUPAC Name |
3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYYHYBFSYOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061905 | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-06-4 | |
| Record name | 3-Methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VJW4350K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of m-Toluoyl chloride in scientific research?
A1: m-Toluoyl chloride is primarily used as a derivatizing agent for analytical purposes. It reacts with various functional groups, such as amines, alcohols, and thiols, to form stable derivatives that are more amenable to analysis techniques like HPLC and GC. For example, it's used in the determination of ethylenediamine in plasma and urine [, ] and S,S-enantiomer in (1R,2R)-(-)-1,2-cyclohexanediamine [].
Q2: What is the reaction mechanism of m-Toluoyl chloride with amines?
A2: m-Toluoyl chloride reacts with amines through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of an amide bond and the release of hydrochloric acid. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl formed.
Q3: How does m-Toluoyl chloride contribute to the synthesis of complex molecules?
A4: m-Toluoyl chloride serves as a building block in organic synthesis, particularly in the creation of heterocycles. For example, it's employed in the synthesis of oxocalix[1]heterocycle[2]arenes, which are macrocyclic compounds with diverse applications [, ]. It was also used in the synthesis of N-(m-Toluoyl) indigo, a dye with potential near-infrared applications [].
Q4: Are there alternative synthesis routes to compounds typically derived from m-Toluoyl chloride?
A5: Yes, alternative synthetic routes may exist. For instance, isopropyl phenylcarbamate, which can be synthesized from m-toluoyl chloride, can also be obtained from benzoyl chloride through the Curtius rearrangement of benzazide [].
Q5: Have any unique structural features been observed in compounds synthesized using m-Toluoyl chloride?
A6: Yes, research on calix[1]benzimidazol-2-one[2]arene, synthesized using m-Toluoyl chloride, revealed a unique network of hydrogen bonds within its crystal structure, influencing its conformation and interactions [, ].
Q6: What is known about the stability of m-Toluoyl chloride derivatives?
A7: Research on 2-aryl-4H-3,1-benzoxazin-4-ones, synthesized using m-Toluoyl chloride, revealed unexpected instability, with the compounds undergoing ring-opening hydrolysis []. This highlights the importance of considering the stability of m-Toluoyl chloride derivatives in specific chemical environments.
Q7: Are there any reported applications of m-Toluoyl chloride in material science?
A8: While not extensively studied, m-Toluoyl chloride has been explored for its potential in modifying natural materials. One study investigated its use in conjunction with silica from bamboo leaf ash to modify shellac, examining the microbial effects of this modified material on pulai wood [].
Q8: Has computational chemistry been used to study m-Toluoyl chloride and its reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to study the frontier orbitals (HOMO/LUMO) of m-Toluoyl chloride and related reactants. These calculations help understand the reactivity and selectivity of the compound in different reactions, such as the formation of diamides versus benzimidazoles [].
Q9: What spectroscopic techniques are commonly used to characterize m-Toluoyl chloride and its derivatives?
A9: Various spectroscopic methods are employed to characterize m-Toluoyl chloride and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides structural information and confirms the formation of desired products [, , ].
- Infrared (IR) spectroscopy: Identifies functional groups and confirms the presence of characteristic bonds, such as carbonyl groups in amides [, , ].
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].
- UV-Vis spectroscopy: Used to characterize the absorption and fluorescence properties of derivatives, particularly in the context of dye development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B1677499.png)







